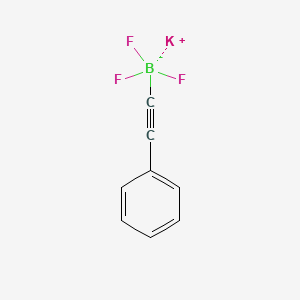

Potassium phenylethynyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(2-phenylethynyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIVEVXCILFGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635540 | |

| Record name | Potassium trifluoro(phenylethynyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485338-93-0 | |

| Record name | Potassium trifluoro(phenylethynyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trifluoro(phenylethynyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Phenylethynyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of potassium phenylethynyltrifluoroborate, a versatile and increasingly important reagent in modern organic chemistry. Its stability, ease of handling, and reactivity make it a valuable building block in various applications, including pharmaceutical development. This document details the primary synthetic methodologies, presents quantitative data, and offers step-by-step experimental protocols.

Introduction

Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction as alternatives to the more sensitive boronic acids and their esters.[1] Their tetra-coordinate boron center renders them exceptionally stable to air and moisture, allowing for indefinite storage without special precautions.[2][3] This stability, coupled with their predictable reactivity in cross-coupling reactions, makes them highly attractive reagents in both academic and industrial research.

This compound, in particular, serves as a robust precursor for the introduction of the phenylethynyl moiety, a common structural motif in medicinal chemistry and materials science. This guide focuses on its synthesis, providing the necessary information for its preparation in a laboratory setting.

Synthetic Approaches

There are two primary and reliable methods for the synthesis of this compound:

-

One-Pot Synthesis from a Terminal Alkyne: This is the most direct and common method, starting from phenylacetylene. It involves the deprotonation of the alkyne, followed by reaction with a boronic ester and subsequent treatment with potassium hydrogen difluoride (KHF₂). This approach is often carried out as a "one-pot" procedure, avoiding the isolation of the intermediate alkynylboronic acid, which can be unstable.[4]

-

Synthesis from a Boronic Acid or Ester: This method, pioneered by Vedejs, involves the reaction of a pre-existing phenylethynyl boronic acid or a corresponding boronate ester with KHF₂.[4] This route is highly efficient and often provides quantitative yields.

This guide will focus on the one-pot synthesis from phenylacetylene due to its practicality and common usage.

Core Synthesis Pathway: One-Pot Reaction from Phenylacetylene

The dominant strategy for synthesizing this compound is a one-pot reaction that begins with the deprotonation of phenylacetylene. This is typically achieved using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithium acetylide is then reacted in situ with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate intermediate. The reaction is then quenched with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) to yield the desired this compound.

Figure 1. General workflow for the one-pot synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the one-pot synthesis of this compound. The data is compiled from general procedures for the synthesis of potassium alkynyltrifluoroborates.[5][6]

| Parameter | Value/Reagent | Molar Ratio (to Phenylacetylene) | Notes |

| Starting Material | Phenylacetylene | 1.0 | |

| Base | n-Butyllithium (n-BuLi) | 1.0 - 1.1 | Typically a solution in hexanes. |

| Boron Source | Trimethyl borate or Triisopropyl borate | 1.0 - 1.1 | |

| Fluorinating Agent | Potassium Hydrogen Difluoride (KHF₂) | 3.0 - 4.0 | A saturated aqueous solution is used. |

| Solvent | Tetrahydrofuran (THF) | - | Anhydrous conditions are required for the initial steps. |

| Temperature | -78 °C to Room Temperature | - | The initial deprotonation and borylation are performed at low temperature. |

| Reaction Time | 2 - 4 hours | - | Total time for the one-pot procedure. |

| Typical Yield | 70 - 90% | - | Isolated yield after purification. |

Experimental Protocol

This protocol is a representative procedure for the one-pot synthesis of this compound based on the methods developed by Molander and others.[5][6]

Materials and Equipment

-

An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

-

Syringes for the transfer of anhydrous solvents and reagents.

-

Low-temperature bath (e.g., dry ice/acetone).

-

Standard glassware for workup and purification.

-

Phenylacetylene (distilled before use).

-

n-Butyllithium (solution in hexanes, titrated before use).

-

Trimethyl borate or Triisopropyl borate.

-

Potassium hydrogen difluoride (KHF₂).

-

Anhydrous tetrahydrofuran (THF).

-

Saturated aqueous solution of KHF₂.

-

Acetone or acetonitrile for recrystallization.

Procedure

-

Reaction Setup: To the flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add phenylacetylene (1.0 eq) to the cooled THF. To this solution, add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: To the solution of lithium phenylacetylide, add trimethyl borate (1.05 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Fluorination and Quench: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of KHF₂ (4.0 eq). Stir the biphasic mixture vigorously for 30 minutes at room temperature.

-

Workup and Isolation:

-

Remove the THF under reduced pressure.

-

The remaining aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

-

The aqueous layer is then concentrated to dryness under reduced pressure to yield a solid residue.

-

The solid residue is triturated with hot acetone or acetonitrile to dissolve the this compound, leaving behind the inorganic salts.

-

Filter the hot solution to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be further purified by recrystallization.[4] Dissolve the solid in a minimal amount of hot acetone or acetonitrile.[7]

-

Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound as a white crystalline solid.

-

Logical Relationships in Synthesis

The synthesis of this compound can be viewed as a sequence of logical steps, each with a specific chemical transformation. The following diagram illustrates these relationships.

Figure 2. Logical steps in the synthesis and purification of this compound.

Conclusion

The one-pot synthesis of this compound from phenylacetylene is a robust and efficient method for preparing this valuable reagent. Its operational simplicity and high yields make it an accessible procedure for researchers in organic synthesis and drug development. The exceptional stability of the product simplifies its handling and storage, further enhancing its utility. This guide provides the foundational knowledge and a detailed protocol to enable the successful synthesis of this compound for its application in a wide range of chemical transformations.

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Structural Analysis of Potassium Phenylethynyltrifluoroborate

Disclaimer: As of the current date, a definitive single-crystal X-ray diffraction structure for potassium phenylethynyltrifluoroborate has not been deposited in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive framework for its structural analysis by combining established experimental protocols for its synthesis and characterization, analysis of spectroscopic data, and theoretical modeling to elucidate its structural properties. Data from closely related, structurally characterized analogs are used for comparative purposes.

Introduction

This compound (K[PhC≡CBF₃]) is a member of the versatile class of organotrifluoroborate salts. These compounds are valued in organic synthesis for their stability to air and moisture, acting as robust surrogates for the more sensitive boronic acids.[1] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-documented.[2] A thorough understanding of the three-dimensional structure of this compound is crucial for rationalizing its reactivity, stability, and potential applications in drug development and materials science. This technical guide outlines the multifaceted approach required for a comprehensive structural analysis, encompassing synthesis, spectroscopic characterization, crystallographic methods, and computational modeling.

Synthesis and Purification

The synthesis of this compound is typically achieved by the reaction of a phenylethynylboronate precursor with potassium hydrogen fluoride (KHF₂). The following protocol is adapted from established procedures for the synthesis of potassium alkynyltrifluoroborates.[3]

Experimental Protocol: Synthesis

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

-

Trimethyl borate (B(OMe)₃)

-

Potassium hydrogen fluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Water (H₂O), deionized

-

Diethyl ether (Et₂O)

-

Acetone

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with phenylacetylene (1.0 equiv) dissolved in anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.0 equiv) is added dropwise via syringe, maintaining the temperature below -70 °C. The formation of lithium phenylacetylide is observed.

-

The mixture is stirred at -78 °C for 1 hour.

-

Trimethyl borate (1.5 equiv) is then added dropwise, ensuring the temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 1.5 hours and then allowed to warm to room temperature and stirred for another hour.

-

In a separate flask, a saturated aqueous solution of KHF₂ (4.0 equiv) is prepared.

-

The boronate ester solution is cooled in an ice bath, and the aqueous KHF₂ solution is added slowly with vigorous stirring.

-

The resulting mixture is stirred at room temperature for 2 hours, during which a white precipitate of this compound forms.

-

The solvent volume is reduced in vacuo, and the precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water, followed by cold diethyl ether, to remove unreacted starting materials and byproducts.

-

The white solid is purified by recrystallization from a minimal amount of hot acetonitrile or an acetone/diethyl ether mixture to yield fine, crystalline this compound.[4]

-

The final product is dried under high vacuum.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the identity and purity of the synthesized product. The expected chemical shifts are based on data from analogous organotrifluoroborate compounds.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the salt's good solubility and the solvent's ability to not interfere with the key signals.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are acquired. For ¹¹B and ¹⁹F NMR, external standards like BF₃·OEt₂ and CF₃COOH, respectively, are typically used.

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling | Assignment |

| ¹H | 7.2 - 7.6 | Multiplet | Phenyl protons (C₆H₅) | |

| ¹³C | 120 - 140 | Multiple signals | Aromatic carbons | |

| ~100 | Broad singlet | C-B (alkynyl carbon attached to boron) | ||

| ~90 | Singlet | C≡C (terminal alkynyl carbon) | ||

| ¹¹B | -2 to -5 | Quartet | J(¹¹B-¹⁹F) | -BF₃ |

| ¹⁹F | -135 to -145 | Quartet | J(¹⁹F-¹¹B) | -BF₃ |

Vibrational Spectroscopy (FTIR and Raman)

Experimental Protocol:

-

FTIR Spectroscopy: The spectrum can be acquired using a Fourier Transform Infrared spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.[5]

-

Raman Spectroscopy: A Raman spectrometer, often coupled with a microscope, is used. A laser (e.g., 785 nm) is focused on the crystalline sample, and the scattered light is analyzed.[6]

Theoretical Vibrational Analysis (DFT): To provide insight into the expected vibrational spectrum, a Density Functional Theory (DFT) calculation was performed on the phenylethynyltrifluoroborate anion.

-

Methodology: Geometry optimization and vibrational frequency calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Results: The calculated frequencies predict the key vibrational modes.

Predicted Vibrational Frequencies and Assignments:

| Wavenumber (cm⁻¹) (Scaled) | Intensity (IR/Raman) | Assignment |

| ~3080 | Medium / Strong | C-H stretch (aromatic) |

| ~2150 | Strong / Very Strong | C≡C stretch |

| ~1600, ~1480, ~1440 | Strong / Strong | C=C stretch (aromatic ring) |

| ~1100 - 1000 | Very Strong / Medium | B-F stretch (asymmetric) |

| ~950 | Strong / Weak | B-F stretch (symmetric) |

| ~760, ~690 | Strong / Medium | C-H out-of-plane bend (aromatic) |

| ~600 | Medium / Medium | C-B stretch |

Crystallographic Analysis

A single-crystal X-ray diffraction study would provide the most definitive structural information, including precise bond lengths, bond angles, and details of the crystal packing.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound (e.g., in acetonitrile or acetone).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (typically 100 K to reduce thermal vibrations). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Inferred Structural Parameters from Analogous Compounds: In the absence of a specific crystal structure, we can infer the likely geometry from published structures of similar potassium aryltrifluoroborates.[3][7]

| Parameter | Expected Value | Compound Analog |

| B-C Bond Length | 1.59 - 1.62 Å | Potassium Phenyltrifluoroborate |

| B-F Bond Length | 1.39 - 1.44 Å | Potassium Phenyltrifluoroborate |

| C-B-F Bond Angle | 112 - 114° | Potassium Phenyltrifluoroborate |

| F-B-F Bond Angle | 104 - 107° | Potassium Phenyltrifluoroborate |

| K-F Coordination | Multiple contacts (2.6 - 3.1 Å) | Various K⁺ salts |

| Geometry at Boron | Distorted Tetrahedral | All Organotrifluoroborates |

Computational Structural Analysis

DFT calculations provide a powerful tool to model the geometry of the phenylethynyltrifluoroborate anion, offering theoretical values for key structural parameters that complement the inferred data.

Methodology: The geometry of the phenylethynyltrifluoroborate anion was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

Caption: Logical workflow for the comprehensive structural analysis of the title compound.

Calculated Structural Parameters for the [PhC≡CBF₃]⁻ Anion:

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | B-C | 1.585 |

| C≡C | 1.221 | |

| C-C (alkyne-phenyl) | 1.425 | |

| B-F (avg.) | 1.412 | |

| Bond Angles (°) | C-B-F (avg.) | 112.8 |

| F-B-F (avg.) | 105.9 | |

| B-C≡C | 179.8 | |

| C≡C-C | 179.9 |

The calculations predict a nearly linear C-C≡C-B axis and a distorted tetrahedral geometry around the boron atom, consistent with data from analogous crystal structures.

Conclusion

The structural analysis of this compound requires a synergistic approach combining synthesis, spectroscopy, and computational modeling. While a definitive crystal structure is not yet available, spectroscopic data confirms its molecular connectivity, and theoretical calculations, supported by data from analogous compounds, provide a reliable model of its geometry. The phenylethynyltrifluoroborate anion features a distorted tetrahedral boron center bonded to a linear phenylethynyl group. This detailed structural understanding is fundamental for researchers and scientists leveraging this versatile reagent in synthetic chemistry and drug development.

References

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium Phenylethynyltrifluoroborate for Researchers and Drug Development Professionals

CAS Number: 485338-93-0

This guide provides a comprehensive overview of potassium phenylethynyltrifluoroborate, a versatile and stable reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its utility as a precursor for introducing the phenylethynyl moiety into complex molecules will be detailed, with a focus on its physical and chemical properties, synthesis, and key applications in cross-coupling reactions and chemical proteomics.

Compound Data and Properties

This compound is an air- and moisture-stable white solid, a characteristic that offers a significant advantage over many other organoboron reagents. This stability simplifies handling and storage, making it a reliable component in various synthetic protocols.

| Property | Value | Reference |

| CAS Number | 485338-93-0 | [1][2] |

| Molecular Formula | C₈H₅BF₃K | [1] |

| Molecular Weight | 208.03 g/mol | [1] |

| Melting Point | 256°C (decomposes) | |

| Appearance | White solid | |

| Solubility | Soluble in polar organic solvents such as THF, DMSO, and methanol. |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the characterization of this compound.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| ¹H NMR | DMSO-d₆ | 7.18-7.35 (m, 5H) | |

| ¹³C NMR | DMSO-d₆ | 85.1 (q, ¹JCF = 247.5 Hz), 123.5, 128.2, 128.6, 131.2 | |

| ¹⁹F NMR | DMSO-d₆ | -137.5 (q, ¹JBF = 69.5 Hz) | |

| ¹¹B NMR | DMSO-d₆ | 3.5 (q, ¹JBF = 69.5 Hz) |

Synthesis of this compound

The synthesis of this compound is a straightforward procedure, typically involving the reaction of phenylacetylene with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride.

Experimental Protocol:

-

To a solution of phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise.

-

The reaction mixture is stirred at -78°C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added, and the mixture is stirred vigorously for 1 hour.

-

The volatile solvents are removed under reduced pressure.

-

The resulting solid is triturated with hot acetone, and the acetone solution is filtered.

-

The filtrate is concentrated, and the product is precipitated by the addition of diethyl ether.

-

The solid is collected by filtration and dried under vacuum to yield this compound as a white powder.

Synthesis Workflow:

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

The phenylethynyl group is a valuable pharmacophore in drug design. Its rigid, linear geometry can act as a linker between different binding domains of a molecule or can itself interact with hydrophobic pockets of target proteins. This compound serves as a key building block for introducing this moiety into drug candidates, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds between the phenylethynyl group and various aryl or vinyl halides.

General Experimental Protocol:

-

In a reaction vessel, the aryl halide (1.0 eq), this compound (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq) are combined.

-

The vessel is evacuated and backfilled with an inert gas.

-

A suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water, is added.

-

The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired phenylethynyl-substituted compound.

Sonogashira Cross-Coupling Reactions

While less common than its use in Suzuki-Miyaura reactions, this compound can also participate in Sonogashira-type couplings, particularly in copper-free variations. This reaction provides an alternative route to phenylethynyl-containing compounds.

General Experimental Protocol:

-

A reaction flask is charged with the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand), a copper(I) salt (e.g., CuI, for the traditional Sonogashira), and a base (e.g., a bulky amine like diisopropylethylamine or a carbonate).

-

The flask is flushed with an inert gas, and a degassed solvent (e.g., THF or DMF) is added.

-

The reaction is stirred at an elevated temperature until completion.

-

The workup and purification are similar to those described for the Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

A significant application of this compound in drug discovery is in the synthesis of kinase inhibitors. The phenylethynyl moiety can serve as a rigid scaffold to orient other functional groups for optimal interaction with the kinase active site. For instance, derivatives of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been developed as potent Src kinase inhibitors.

Signaling Pathway Context:

Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the progression of various cancers. The development of Src inhibitors is, therefore, a key area of cancer drug discovery.

Caption: Inhibition of the Src Signaling Pathway.

Application in Chemical Proteomics

The terminal alkyne of the phenylethynyl group can be exploited as a bioorthogonal handle in chemical proteomics for activity-based protein profiling (ABPP). A molecule of interest (e.g., a potential drug candidate) can be functionalized with the phenylethynyl group using this compound. This "alkyne-tagged" probe can then be introduced into a biological system (e.g., cell lysate or live cells) to interact with its protein targets. Subsequent "click" chemistry with an azide-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) allows for the identification and quantification of the target proteins.

Hypothetical Experimental Workflow for Target Identification:

This workflow outlines a representative strategy for using a phenylethynyl-tagged probe, synthesized via this compound, for target identification in a cellular context.

Caption: Chemical Proteomics Workflow.

Experimental Protocol Outline:

-

Probe Synthesis: Synthesize an alkyne-tagged probe by coupling this compound with a suitable core molecule containing a halide via a Suzuki-Miyaura or Sonogashira reaction.

-

Cellular Labeling: Incubate the alkyne-tagged probe with live cells or a cell lysate to allow for binding to its protein targets.

-

Cell Lysis: Lyse the cells to release the protein-probe complexes.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-biotin tag to the cell lysate. This covalently attaches biotin to the probe-bound proteins.

-

Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated beads.

-

On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

-

Protein Identification: Identify the protein targets by matching the peptide sequences to a protein database.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its stability, ease of handling, and reactivity in robust cross-coupling reactions make it an ideal choice for the introduction of the phenylethynyl moiety into a wide range of organic molecules. Its application extends from the synthesis of kinase inhibitors and other potential therapeutic agents to its use in the generation of chemical probes for target identification and validation in chemical proteomics. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this powerful synthetic tool.

References

An In-depth Technical Guide to Potassium Phenylethynyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium phenylethynyltrifluoroborate, a versatile and stable organoboron reagent. Its primary application lies in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and a key application, and visualizes the relevant chemical transformation.

Core Data Presentation

The quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 208.03 g/mol | [1][2] |

| Molecular Formula | C₈H₅BF₃K | [1][3] |

| CAS Number | 485338-93-0 | [1][3] |

| Appearance | White solid | [4] |

| Melting Point | 256 °C (decomposes) | [4] |

| Synonyms | Potassium 2-phenyl-1-ethynyltrifluoroborate, Potassium trifluoro(phenylethynyl)borate | [1][3] |

Experimental Protocols

Potassium organotrifluoroborates, such as the phenylethynyl derivative, are valued for their stability to air and moisture, making them convenient reagents in various synthetic procedures. Below are detailed protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of potassium alkynyltrifluoroborates. The reaction involves the deprotonation of a terminal alkyne followed by reaction with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride.

Materials:

-

Phenylacetylene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, syringe)

Procedure:

-

Reaction Setup: An oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with phenylacetylene (1.0 eq) and anhydrous THF (to make a 0.5 M solution). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

-

Borylation: Triisopropyl borate (1.1 eq) is then added dropwise, maintaining the temperature at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Formation of the Trifluoroborate Salt: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq) is added to the reaction mixture. The mixture is stirred vigorously for 1 hour.

-

Isolation and Purification: The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with acetone. The combined acetone extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude solid is then purified by recrystallization from a mixture of acetone and diethyl ether to afford this compound as a white crystalline solid.

Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form an aryl-alkyne bond, a transformation of significant importance in the synthesis of pharmaceuticals and functional materials.

Materials:

-

This compound (1.5 eq)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (3 mol %)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard workup and purification supplies (e.g., separatory funnel, silica gel for column chromatography)

Procedure:

-

Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 eq), this compound (1.5 eq), cesium carbonate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

-

Solvent Addition: Anhydrous THF and water (in a 10:1 ratio) are added to the vessel to achieve a final concentration of the aryl halide of approximately 0.2 M.

-

Reaction Conditions: The vessel is sealed and the mixture is heated to 80 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl-alkyne product.

Mandatory Visualizations

The following diagrams illustrate the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic pathway for this compound.

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

While direct involvement of this compound in specific signaling pathways is not extensively documented, its utility in the synthesis of complex organic molecules is highly relevant to drug discovery and development. The phenylethynyl moiety is a structural component in various biologically active compounds. The Suzuki-Miyaura coupling, for which this reagent is well-suited, is a cornerstone of modern medicinal chemistry, enabling the efficient construction of diverse molecular libraries for screening and lead optimization.

The stability and ease of handling of this compound make it an attractive alternative to other organometallic reagents, which can be pyrophoric or sensitive to moisture. This robustness is particularly advantageous in high-throughput synthesis and the preparation of complex drug candidates.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a stable and efficient means of introducing a phenylethynyl group into a variety of molecular scaffolds. Its primary application in palladium-catalyzed cross-coupling reactions has cemented its role in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The provided protocols and diagrams serve as a practical guide for its preparation and use in the laboratory. Further research may explore its potential applications in other areas of chemical biology and drug development.

References

Navigating the Solubility of Potassium Phenylethynyltrifluoroborate: A Technical Guide for Researchers

Introduction

Potassium phenylethynyltrifluoroborate (K[PhC≡CBF₃]) is a crystalline, air- and moisture-stable organoboron compound that has found significant utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability and ease of handling make it an attractive reagent for the introduction of the phenylethynyl group in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, designing purification protocols, and developing robust experimental procedures.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on analogous compounds and general principles of organotrifluoroborate chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Qualitative Solubility Profile

Potassium organotrifluoroborates are ionic salts, and their solubility is largely dictated by the polarity of the solvent. Generally, they exhibit good solubility in polar organic solvents. While specific quantitative data for this compound is scarce, qualitative assessments and data from analogous organotrifluoroborate salts suggest the following solubility trends:

-

High Solubility: Polar aprotic solvents such as acetone , acetonitrile , and dimethylformamide (DMF) are expected to be effective solvents for this compound.

-

Moderate to High Solubility: Polar protic solvents like methanol can also serve as suitable solvents.

-

Limited to Low Solubility: Less polar solvents like tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) may exhibit limited dissolving capacity, though sufficient for certain reactions. Non-polar solvents such as hexanes and toluene are unlikely to be effective solvents.

-

Recrystallization Solvents: The choice of solvents for recrystallization, such as acetonitrile or acetone/diethyl ether, provides an indication of solubility behavior. The compound is dissolved in a solvent in which it is more soluble at higher temperatures (e.g., hot acetone) and then precipitated by the addition of a less polar "anti-solvent" (e.g., diethyl ether) or by cooling.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed. The choice of method may depend on the required accuracy, the amount of available material, and the available equipment.

Method 1: Isothermal Shake-Flask Method (Equilibrium Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker). The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A clear supernatant of the saturated solution must be carefully separated from the solid phase. This can be achieved by centrifugation followed by decantation, or by filtration using a syringe filter compatible with the solvent. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated solution. Suitable analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be used to determine its concentration.

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be measured. This method is simpler but may be less accurate.

-

-

Data Reporting: Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Method 2: Dynamic (Synthetic) Method

This method involves observing the dissolution of the solid in a liquid upon controlled heating.

Principle: A mixture of the solute and solvent of a known composition is heated slowly with stirring. The temperature at which the last solid particles dissolve is recorded as the equilibrium temperature for that composition.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a known mass of this compound and a known mass or volume of the solvent into a jacketed glass vessel equipped with a stirrer and a temperature probe.

-

Controlled Heating: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) under continuous stirring to ensure temperature uniformity.

-

Dissolution Point Determination: The point of complete dissolution can be determined visually as the temperature at which the solution becomes completely clear. Alternatively, instrumental methods, such as a turbidity sensor, can be used to detect the disappearance of solid particles with higher precision.

-

Data Collection: Repeat the procedure for several different compositions of solute and solvent to construct a solubility curve as a function of temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Decision-making process for solubility assessment.

An In-depth Technical Guide to the Stability and Handling of Potassium Phenylethynyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, proper handling and storage procedures, and key experimental protocols for potassium phenylethynyltrifluoroborate. This air- and moisture-stable organoboron compound has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3][4][5][6]

Chemical Stability

This compound is a white crystalline solid that is generally stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2][3][4][6] This remarkable stability is a significant advantage over many other organoboranes, such as boronic acids, which can be prone to decomposition.[1][6] However, its stability is influenced by factors such as pH and the presence of Lewis acids.

1.1. Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis to the corresponding phenylethynylboronic acid. This process is a prerequisite for its participation in Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active transmetalating species.[5] The rate of hydrolysis is highly dependent on the reaction conditions.

Under the basic conditions typically employed in Suzuki-Miyaura reactions (e.g., in the presence of cesium carbonate in a THF/water mixture at elevated temperatures), the hydrolysis of this compound is exceptionally slow.[7][8] This slow release of the boronic acid can be advantageous in minimizing side reactions.[7][8]

Table 1: Quantitative Stability Data for this compound

| Parameter | Condition | Value | Reference |

| Hydrolytic Half-life | THF/H₂O, Cs₂CO₃, 55 °C | ~57,000 minutes | [7][8] |

| Thermal Stability | Melting Point | 256 °C (with decomposition) | [12] |

1.2. Thermal Stability

Potassium phenylethynyltrifluorobate exhibits good thermal stability, with a reported melting point of 256 °C with decomposition.[12] While detailed thermal decomposition studies such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specific to this compound are not widely published, organotrifluoroborates as a class are known for their high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[1]

1.3. Stability in Organic Solvents

This compound is soluble in polar aprotic solvents like acetone and slightly soluble in acetonitrile.[2] Its successful use in various organic reactions carried out in solvents such as THF, n-propanol, and ethanol suggests good stability under these conditions for the duration of the reactions.[1][2] However, quantitative long-term stability data in a range of organic solvents is not extensively documented.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

2.1. Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Dispensing: Avoid creating dust when handling the solid.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

2.2. Storage

-

Container: Store in a tightly sealed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated place.

-

Inert Atmosphere: While generally air-stable, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage to prevent any potential slow degradation from atmospheric moisture.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

3.1. Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and base (e.g., cesium carbonate, 3.0 equivalents).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., THF/H₂O, 10:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 6. DSpace [repository.upenn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. web.uvic.ca [web.uvic.ca]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fpe.umd.edu [fpe.umd.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Potassium Phenylethynyltrifluoroborate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for potassium phenylethynyltrifluoroborate. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents the spectral data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the synthesis workflow.

Spectroscopic Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in dimethylsulfoxide-d₆ (DMSO-d₆).[1] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.29 - 7.25 | m | Phenyl H | |

| 7.17 - 7.14 | m | Phenyl H |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 131.3 | Phenyl C |

| 128.5 | Phenyl C |

| 127.1 | Phenyl C |

| 124.2 | Phenyl C (quaternary) |

| 115.2 (br) | Ethynyl C |

| 82.3 | Ethynyl C |

Experimental Protocols

The following section details the methodology used for the synthesis of this compound and the subsequent NMR analysis.

Synthesis of this compound[1]

The synthesis of this compound involves a two-step process starting from the corresponding alkyne.

-

Lithiation and Borylation: To a solution of phenylacetylene (1 equivalent) in tetrahydrofuran (THF) at -78 °C under an argon atmosphere, n-butyllithium (1 equivalent) is added dropwise. The resulting solution is stirred for 1 hour at this temperature. Subsequently, trimethyl borate (1.5 equivalents) is added dropwise, and the stirring is continued for 1.5 hours at -78 °C. The reaction mixture is then allowed to warm to -20 °C.

-

Fluorination and Isolation: A saturated aqueous solution of potassium bifluoride (KHF₂) (6.0 equivalents) is added to the vigorously stirred solution. The mixture is stirred for 1 hour at -20 °C and then for another hour at room temperature. The solvent is removed under reduced pressure. The resulting white solid is dried under high vacuum, washed with acetone and then with hot acetone. The organic solution is filtered, and the solvent is evaporated to yield the product, which is further purified by dissolution in hot acetone and precipitation with diethyl ether.

Caption: Synthesis workflow for this compound.

NMR Data Acquisition[1]

The NMR spectra were recorded on a Varian UNITY PLUS 300 spectrometer.

-

¹H NMR: Spectra were acquired at 300 MHz. The residual peak of the solvent, DMSO-d₆, was used as the internal reference at 2.50 ppm.

-

¹³C NMR: Spectra were acquired at 75 MHz. The central peak of the DMSO-d₆ solvent was used as the internal reference at 39.5 ppm.

This guide provides essential spectroscopic and procedural information for the use and characterization of this compound in a research and development setting.

References

The Dawn of a New Era in Boron Chemistry: A Technical Guide to Organotrifluoroborate Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core synthetic methodologies of organotrifluoroborate salts. These versatile and exceptionally stable organoboron reagents have revolutionized cross-coupling reactions and continue to find new applications in organic synthesis, impacting fields from materials science to drug discovery. This document provides a historical overview, detailed experimental protocols for key synthetic transformations, quantitative data for comparative analysis, and visualizations of key concepts to facilitate a deeper understanding of this important class of compounds.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The journey of organotrifluoroborate salts spans over half a century, evolving from obscure chemical entities to indispensable tools for synthetic chemists.

The first documented preparation of an organotrifluoroborate salt dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates. For decades following this initial discovery, organotrifluoroborates remained largely as laboratory curiosities. A significant leap forward occurred in the 1960s with the preparation of potassium trifluoromethyltrifluoroborate, a remarkably stable derivative.

However, it was the seminal work of Vedejs and his research group in 1995 that truly unlocked the synthetic potential of these compounds. They developed a highly efficient and practical method for the synthesis of potassium organotrifluoroborates from organoboronic acids using potassium hydrogen difluoride (KHF₂). This breakthrough made a wide array of these salts readily accessible, paving the way for their widespread adoption in organic synthesis. The subsequent contributions of researchers like Gary Molander, who extensively developed their use in Suzuki-Miyaura cross-coupling reactions, and Jean-Pierre Genet and Sylvain Darses, who have comprehensively reviewed their applications, have further solidified the importance of organotrifluoroborate salts.[1]

Synthetic Methodologies: A Practical Guide

The exceptional stability of organotrifluoroborate salts to air and moisture makes them highly desirable alternatives to their more sensitive organoborane and boronic acid counterparts.[1] Several reliable methods have been established for their preparation.

From Boronic Acids: The Vedejs Protocol

The most common and straightforward method for synthesizing potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂). This method, pioneered by Vedejs, is broadly applicable to a wide range of aryl, heteroaryl, alkenyl, and alkyl boronic acids.[1]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

-

Materials: Phenylboronic acid, methanol, potassium hydrogen difluoride (KHF₂), water, acetonitrile.

-

Procedure:

-

In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq).

-

Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid. A white precipitate will form.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Collect the precipitate by vacuum filtration and wash with cold methanol and then diethyl ether.

-

The crude product can be purified by recrystallization from hot acetonitrile to yield pure potassium phenyltrifluoroborate as a white crystalline solid.[2]

-

Table 1: Synthesis of Potassium Organotrifluoroborates from Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Potassium phenyltrifluoroborate | 82 |

| 2 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 95 |

| 3 | 2-Thiopheneboronic acid | Potassium 2-thiophenyltrifluoroborate | 88 |

| 4 | (E)-Styrylboronic acid | Potassium (E)-styryltrifluoroborate | 91 |

| 5 | Cyclohexylboronic acid | Potassium cyclohexyltrifluoroborate | 75 |

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Via Transmetalation: Accessing Diversity

Experimental Protocol: One-Pot Synthesis of Potassium Isopropenyltrifluoroborate

-

Materials: 2-Bromopropene, anhydrous tetrahydrofuran (THF), n-butyllithium, trimethyl borate, potassium hydrogen difluoride (KHF₂), water.

-

Procedure:

-

To a solution of 2-bromopropene (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of KHF₂ (4.0 eq).

-

Stir vigorously for 30 minutes.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product remains in the aqueous layer.

-

Lyophilize the aqueous layer to obtain the potassium isopropenyltrifluoroborate salt.

-

Table 2: Synthesis of Potassium Organotrifluoroborates via Transmetalation

| Entry | Starting Material | Reagent | Product | Yield (%) |

| 1 | 2-Bromopropene | n-BuLi | Potassium isopropenyltrifluoroborate | 78 |

| 2 | 4-Bromoanisole | Mg | Potassium 4-methoxyphenyltrifluoroborate | 85 |

| 3 | 1-Iodonaphthalene | n-BuLi | Potassium 1-naphthyltrifluoroborate | 82 |

| 4 | 2-Chloropyridine | n-BuLi | Potassium 2-pyridyltrifluoroborate | 65 |

Yields are for the one-pot procedure and can be influenced by the purity of the starting materials and reagents.

From Alkenes and Alkynes via Hydroboration

Alkyl- and alkenyltrifluoroborates can be prepared from alkenes and alkynes, respectively, through a hydroboration reaction followed by treatment with KHF₂. This method provides access to a wide range of functionalized aliphatic organotrifluoroborates.

Experimental Protocol: Synthesis of Potassium Cyclohexyltrifluoroborate

-

Materials: Cyclohexene, borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF), potassium hydrogen difluoride (KHF₂), water.

-

Procedure:

-

To a solution of cyclohexene (1.0 eq) in anhydrous THF at 0 °C, add a solution of BH₃·THF (0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture to 0 °C and slowly add a saturated aqueous solution of KHF₂ (4.0 eq).

-

Stir the mixture vigorously for 30 minutes.

-

Remove the THF under reduced pressure.

-

Collect the resulting precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield potassium cyclohexyltrifluoroborate.

-

Application in Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates have emerged as superior coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. Their high stability, ease of handling, and the slow release of the active boronic acid species in situ contribute to cleaner reactions and often higher yields compared to using boronic acids directly.[3]

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Materials: Potassium organotrifluoroborate (1.0-1.5 eq), aryl/alkenyl halide or triflate (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligand (if necessary), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene/water, THF/water).

-

Procedure:

-

To a reaction vessel, add the potassium organotrifluoroborate, the halide/triflate, the palladium catalyst, ligand (if used), and the base.

-

Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 3: Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates

| Entry | Organotrifluoroborate | Coupling Partner | Product | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |

| 2 | Potassium vinyltrifluoroborate | 1-Iodonaphthalene | 1-Vinylnaphthalene | 85 |

| 3 | Potassium 2-thienyltrifluoroborate | 2-Chloropyridine | 2-(2-Thienyl)pyridine | 78 |

| 4 | Potassium methyltrifluoroborate | 4-Bromobenzonitrile | 4-Methylbenzonitrile | 88 |

| 5 | Potassium cyclopropyltrifluoroborate | 1-Bromo-4-fluorobenzene | 1-Cyclopropyl-4-fluorobenzene | 81 |

Yields are representative and depend on the specific catalyst, ligand, base, and solvent system employed.[3]

Conclusion

Organotrifluoroborate salts have transitioned from a chemical curiosity to a cornerstone of modern synthetic organic chemistry. Their remarkable stability, ease of preparation, and broad reactivity profile, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, have made them invaluable tools for the construction of complex organic molecules. The detailed protocols and comparative data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of these versatile reagents in their own endeavors, from fundamental research to the development of novel therapeutics and materials.

References

A Guide to the Synthesis of Potassium Phenylethynyltrifluoroborate: Mechanism and Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of potassium phenylethynyltrifluoroborate, a versatile and highly stable reagent in modern organic chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] This document outlines the core mechanism of its synthesis, provides a detailed experimental protocol, and presents key quantitative data for researchers in the field.

Core Synthesis Mechanism

The preparation of this compound is typically achieved through a one-pot, three-step process starting from phenylacetylene.[2] The mechanism involves the initial deprotonation of the terminal alkyne, followed by electrophilic trapping of the resulting acetylide with a trialkyl borate, and subsequent fluorination with potassium hydrogen difluoride (KHF₂).

The key steps of the reaction mechanism are:

-

Deprotonation: Phenylacetylene is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures. This abstracts the acidic acetylenic proton to form a lithium phenylacetylide intermediate.

-

Boronation: A trialkyl borate, commonly trimethyl borate (B(OMe)₃), is added to the solution. The nucleophilic acetylide attacks the electrophilic boron atom, displacing one of the methoxy groups and forming a lithium trialkoxy(phenylethynyl)borate intermediate.

-

Fluorination: The reaction mixture is then quenched with an aqueous solution of potassium hydrogen difluoride (KHF₂). The KHF₂ serves as a fluoride source, replacing the alkoxy groups on the boron atom with fluoride ions to form the stable trifluoroborate anion. The potassium cation from KHF₂ acts as the counterion, leading to the precipitation of the final product, this compound.

This method is advantageous due to its operational simplicity and the high stability of the final product.[2] Potassium organotrifluoroborates are generally air- and moisture-stable crystalline solids, which simplifies their handling and storage compared to the more sensitive boronic acids.[2]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from the work of Molander et al.[2]

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Potassium hydrogen difluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Acetone

-

Diethyl ether (Et₂O)

-

Saturated aqueous potassium carbonate (K₂CO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add phenylacetylene to the cooled THF.

-

Slowly add n-butyllithium (in hexanes) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add trimethyl borate dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Cool the reaction mixture to 0 °C using an ice bath and add a saturated aqueous solution of KHF₂.

-

Stir the resulting mixture vigorously for 1 hour at room temperature.

-

Remove the THF in vacuo.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated aqueous K₂CO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) to yield this compound as a white crystalline solid.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BF₃K | [3] |

| Molecular Weight | 208.03 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 256 °C (dec.) | [3] |

| Yield | Moderate to excellent | [2] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.18-7.35 (m, 5H) | [4][5] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 125.1, 128.0, 128.5, 131.2 (Aryl C), C≡C-B (not always observed) | [4][5] |

| ¹¹B NMR (DMSO-d₆) | δ (ppm): ~3.5 (q, J = ~49 Hz) | [4][5] |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~-137.5 (q, J = ~49 Hz) | [4][5] |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Applications in Drug Development

This compound is a valuable reagent in medicinal chemistry and drug development. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient source of the phenylethynyl group.[2][6] This allows for the facile introduction of this moiety into complex molecular scaffolds, a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. The stability and ease of handling of potassium organotrifluoroborates make them particularly suitable for use in high-throughput screening and combinatorial chemistry efforts.[2]

References

- 1. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]

- 2. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 3. This compound CAS#: 485338-93-0 [amp.chemicalbook.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Potassium Phenylethynyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling potassium phenylethynyltrifluoroborate in a laboratory setting. By adhering to these guidelines, researchers can minimize risks and ensure a safe working environment. This document outlines the hazard identification, personal protective equipment, handling and storage procedures, and emergency response protocols.

Hazard Identification and Classification

This compound is an organoboron compound that, like many of its class, is relatively stable compared to other organometallic compounds.[1] However, it is not without hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on data for similar potassium trifluoroborate salts, the following hazards are identified:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362: Take off contaminated clothing and wash before reuse.

Physical and Chemical Properties

While a specific, comprehensive datasheet for this compound was not found, data for similar compounds and general knowledge of organotrifluoroborates suggest the following properties. It is presented as a white to off-white solid, likely a crystal or powder.[2]

| Property | Value |

| Molecular Formula | C8H5BF3K |

| Molecular Weight | 208.03 g/mol |

| Appearance | White to almost white solid (crystal - powder)[2] |

| Melting Point | 301°C[2] |

| Stability | Generally stable under normal laboratory conditions.[1][3] Many potassium organotrifluoroborates can be stored indefinitely at room temperature without special precautions.[3] |

| Reactivity | Reacts with strong oxidizing agents.[2] Thermal decomposition may produce hazardous substances such as carbon oxides, hydrogen fluoride, borane/boron oxides, and potassium oxides. |

Experimental Protocols for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield are required.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2] |

| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] |

| Skin and Body Protection | A lab coat and closed-toe shoes are mandatory.[2] |

Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5] |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Evacuate personnel from the affected area.

-

Wear appropriate PPE as described in Section 3.1.

-

Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-